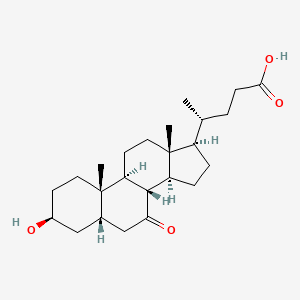

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Description

Properties

IUPAC Name |

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOCDBGWDZAYRQ-QCXZXCEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid can be synthesized from ursodeoxycholic acid through oxidation using sodium hypochlorite. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted to its barium salt, followed by removal of barium and recrystallization from methanol and water to obtain high-purity 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid .

Industrial Production Methods

Industrial production methods for 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid are not extensively documented. the synthetic route involving oxidation of ursodeoxycholic acid is likely scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to oxo groups.

Reduction: Reduction of oxo groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite in methanol at -15°C.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various reagents depending on the desired substituent.

Major Products

The major products formed from these reactions include various derivatives of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid, such as 3alpha-hydroxy-7-oxo-5beta-cholanic acid .

Scientific Research Applications

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in liver diseases and cholesterol metabolism.

Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce bile cholesterol secretion . The molecular targets include bile acid transporters and enzymes such as cholesterol 7alpha-hydroxylase.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bile Acid Derivatives

Key Structural and Functional Insights:

Hydroxyl/Oxo Group Positioning: 3β-OH vs. 3α-OH: The β-configuration at C-3 (as in the target compound) is less common than the α-configuration found in primary bile acids like cholic acid (3α,7α,12α-OH) . This stereochemical difference impacts solubility and receptor binding. 7-Oxo Group: The ketone at C-7 distinguishes the target compound from most bile acids, which typically have hydroxyl groups (e.g., chenodeoxycholic acid: 3α,7α-OH). Oxo groups may alter metabolic stability or enzymatic recognition .

Biological Significance: Detoxification Role: The 3α,6β,7β,12α-tetrahydroxy analog in spgp knockout mice mitigates cholestasis by neutralizing toxic bile acids . Species-Specific Biosynthesis: Vulpecholic acid (1α,3α,7α-OH) is unique to marsupials, highlighting evolutionary divergence in bile acid metabolism .

Synthetic Pathways: The target compound can be synthesized via oxidation of 7-hydroxylated precursors, analogous to methods used for 3-dehydrochenodeoxycholic acid (7α-OH-3-oxo-5β-cholan-24-oic acid) . Hydrogenation and catalytic reduction (e.g., Pd/C under H2 pressure) are common strategies for modifying double bonds or ketones in related compounds .

Biological Activity

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid, also known as 7-ketolithocholic acid (7-KL), is a bile acid derivative with significant implications in human health and disease. This compound is primarily involved in bile acid metabolism and has been the subject of various studies due to its unique structural properties and biological activities.

Chemical Structure and Properties

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid is characterized by the presence of hydroxyl and oxo functional groups at positions 3 and 7, respectively. This distinct structure contributes to its hydrophobic nature, which may influence its biological interactions and potential toxicity. The compound is derived from primary bile acids through microbial action in the gut, specifically from chenodeoxycholic acid and cholic acid.

Biological Activity

1. Role in Bile Acid Metabolism

Research indicates that 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid plays a crucial role in the metabolism of bile acids. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. However, elevated levels of 7-KL have been associated with adverse health outcomes, including an increased risk of colon cancer due to its hydrophobic properties that may lead to toxicity in intestinal cells.

2. Potential Biomarker for Gut Health

The levels of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid can serve as a biomarker for gut health. Since it is produced by gut microbiota, measuring its concentration in fecal or blood samples can provide insights into the composition and activity of gut bacteria, which is crucial for diagnosing conditions like inflammatory bowel disease (IBD).

3. Implications in Metabolic Disorders

Emerging studies suggest that this compound may influence lipid metabolism and cholesterol homeostasis. Its interactions with various biological molecules involved in these metabolic pathways could have therapeutic implications for metabolic disorders.

Research Findings

A summary of key research findings regarding the biological activity of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid includes:

| Study | Findings |

|---|---|

| Study on Bile Acid Toxicity | High levels of 7-KL linked to increased colon cancer risk due to hydrophobicity. |

| Gut Health Biomarker Research | Levels of 7-KL can reflect gut microbiota composition, aiding in IBD diagnosis. |

| Lipid Metabolism Studies | Potential role in modulating lipid metabolism; further studies required to elucidate mechanisms. |

Case Studies

Several case studies have illustrated the biological effects of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid:

- Colon Cancer Risk Assessment : A cohort study examined patients with elevated levels of 7-KL, finding a correlation between high concentrations and the incidence of colon cancer, suggesting a need for monitoring bile acid levels in at-risk populations.

- Inflammatory Bowel Disease Monitoring : In another study, patients with IBD showed altered levels of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid compared to healthy controls, indicating its potential utility as a diagnostic marker.

Future Directions

Ongoing research aims to further elucidate the mechanisms through which 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic acid exerts its biological effects. Investigations are focusing on:

- Mechanistic Studies : Understanding how this compound interacts with cellular pathways related to lipid metabolism.

- Therapeutic Applications : Exploring potential therapeutic uses in metabolic disorders and liver diseases.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for structural confirmation of 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, and how are they applied?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations (e.g., 3β vs. 3α hydroxyl groups) and verify the 7-oxo group. High-resolution mass spectrometry (HR-MS) confirms molecular weight (C24H36O4, MW 388.5) and fragmentation patterns. X-ray crystallography may resolve ambiguous configurations if crystalline forms are obtainable .

- Experimental Design : For NMR, dissolve the compound in deuterated DMSO or CDCl3 and analyze <sup>1</sup>H, <sup>13</sup>C, and 2D spectra (COSY, HSQC) to assign proton environments and carbon connectivity .

Q. How can researchers ensure purity and stability of 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid during storage?

- Methodology : Store lyophilized samples at -20°C in airtight, light-protected containers to prevent oxidation of the 7-oxo group and hydroxyl degradation. Monitor purity via HPLC with UV detection (λmax ~238 nm) and compare retention times against certified standards .

- Quality Control : Use LC-MS to detect degradation products, such as 3β-hydroxy-5β-cholan-24-oic acid (reduction of the 7-oxo group) .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges in synthesizing 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid?

- Methodology : Employ regioselective oxidation (e.g., using CrO3 or TEMPO) to introduce the 7-oxo group without epimerizing the 3β-hydroxyl. Protect the 24-carboxylic acid during synthesis to avoid side reactions .

- Contradictions : Evidence shows that unprotected carboxylic acids may lead to lactone formation under acidic conditions; thus, tert-butyl ester protection is recommended .

Q. How do species-specific differences in bile acid metabolism impact the interpretation of 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid's biological activity?

- Methodology : Compare hepatic and microbial metabolism across models (e.g., mice vs. humans) using LC-MS/MS to quantify metabolites like isoLCA (3β-hydroxy-5β-cholan-24-oic acid). Note that rodents exhibit faster 7-oxo reduction than primates .

- Data Analysis : Normalize activity data to species-specific bile acid pools and account for microbiota-dependent modifications (e.g., dehydroxylation by Clostridium spp.) .

Q. What advanced chromatographic methods resolve co-eluting impurities in 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid samples?

- Methodology : Use ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) or ion mobility spectrometry (IMS) to separate structurally similar impurities (e.g., 3α-hydroxy epimers or 12-oxo derivatives) .

- Case Study : A 2D-LC system (HILIC + reversed-phase) effectively resolves 3β-hydroxy-7-oxo-5β-cholan-24-oic acid from its 7β-hydroxy-3-oxo isomer, which co-elutes in single-mode methods .

Q. How can contradictions in reported melting points (e.g., 171–173°C vs. broader ranges) be reconciled?

- Methodology : Verify crystallinity via differential scanning calorimetry (DSC). Polymorphism or hydrate formation may explain discrepancies. Recrystallize from ethanol/water mixtures to obtain the pure anhydrous form .

Data Interpretation & Validation

Q. What statistical approaches are recommended for validating contradictory metabolic flux data in 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid studies?

- Methodology : Apply principal component analysis (PCA) to untargeted metabolomics datasets, focusing on variance attributed to 7-oxo reduction pathways. Use stable isotope tracing (e.g., <sup>13</sup>C-labeled cholic acid) to quantify pathway-specific activity .

Q. How should researchers handle batch-to-batch variability in bioactivity assays?

- Methodology : Include internal controls (e.g., ursodeoxycholic acid) in each assay plate. Normalize activity to batch-specific purity metrics (HPLC area%) and apply mixed-effects models to adjust for variability .

Safety & Handling

Q. What are the critical safety protocols for handling 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid in vitro?

- Methodology : Use PPE (gloves, goggles) to prevent skin/eye irritation (H315/H319). Avoid aerosolization during weighing; prepare stock solutions in biosafety cabinets. Neutralize waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.